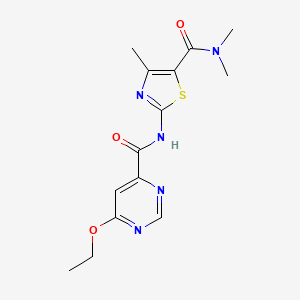

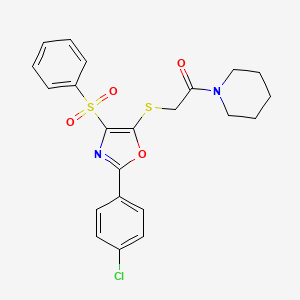

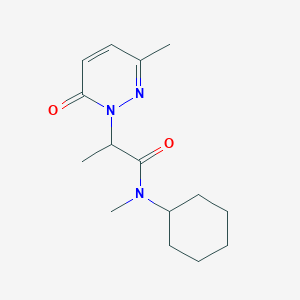

![molecular formula C14H15N3O2 B2511324 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde CAS No. 866156-97-0](/img/structure/B2511324.png)

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde, also known as MPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in many physiological processes, including learning and memory, addiction, and pain perception.

Applications De Recherche Scientifique

Improvement of Synthesis Methods

The synthesis of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde has been explored to optimize the production process. Xu Yun-gen (2005) improved the synthesis method of a key intermediate for Rosiglitazone, closely related to the compound . The study confirmed the structure of the target compound through NMR and MS, concluding that the improved synthesis methods are suitable for industrial manufacturing (Xu Yun-gen, 2005).

Applications in Chemical Reactions

The compound's derivatives have been used in various chemical reactions:

Synthesis of Pyrans and Pyridines:

- Hai et al. (2017) synthesized ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates through a three-component reaction, examining the role of different catalysts, including organic and inorganic substances and ionic liquids (D. S. Hai et al., 2017).

- Elinson et al. (2018) discovered an 'on-solvent' multicomponent reaction transforming benzaldehydes, malononitrile, and 4–hydroxy-6-methylpyridin-2(1H)-one, indicating the compound's potential in biomedical applications (M. Elinson et al., 2018).

Creation of Antioxidant Additives:

- Amer et al. (2011) synthesized compounds from 4-(2-Aminothiazol-4-yl)-phenol, with derivatives evaluated as antioxidant additives for lubricating oils. This study showcases the compound's potential in enhancing the oxidative stability of industrial products (F. A. Amer et al., 2011).

Formation of Schiff Bases and Heterocyclic Compounds:

- Schiff base compounds synthesized from ethyl-4-amino benzoate exhibited notable optical nonlinear properties, making them candidates for use as optical limiters in technological applications (Hasanain A. Abdullmajed et al., 2021).

- Gul et al. (2016) synthesized a series of sulfonamides starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, showing cytotoxic activities and potential as carbonic anhydrase inhibitors, highlighting the compound's potential in drug discovery (H. Gul et al., 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17(14-10-15-6-7-16-14)8-9-19-13-4-2-12(11-18)3-5-13/h2-7,10-11H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLACAMFKAFPCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

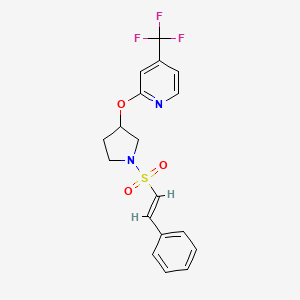

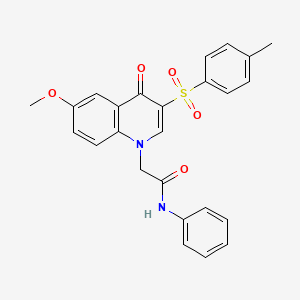

![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)

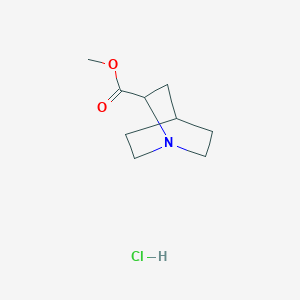

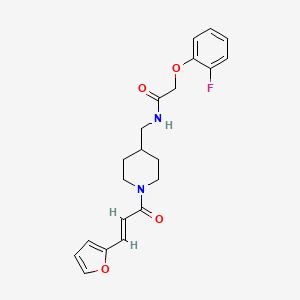

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

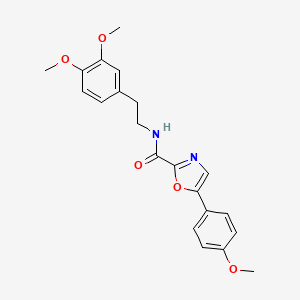

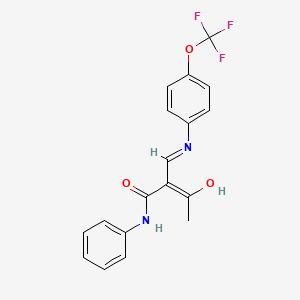

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)